N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring fused with a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the benzamide derivative with isopropyl alcohol under suitable conditions, such as the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)24-14-6-3-12(4-7-14)18(22)19-13-5-8-16-15(9-13)20-17(21)10-23-16/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
GONKEJIGKTXICR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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